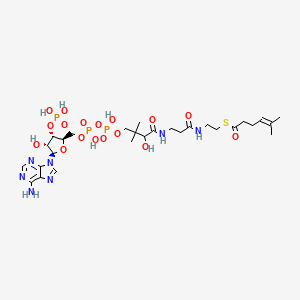

5-Methylhex-4-enoyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-Methylhex-4-enoyl-CoA is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and phosphonooxy groups. Its unique configuration makes it a subject of interest in chemical, biological, and medical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhex-4-enoyl-CoA involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the aminopurinyl group. Subsequent steps involve the addition of phosphonooxy groups and the formation of the final thioate ester linkage. Each step requires specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, would be essential to obtain the compound in its desired form. Additionally, quality control measures would be implemented to ensure consistency and safety in the production process.

Análisis De Reacciones Químicas

Thiolytic Cleavage in β-Oxidation

5-Methylhex-4-enoyl-CoA participates in β-oxidation via cleavage by 3-ketoacyl-CoA thiolase (EC 2.3.1.16). This reaction produces acetyl-CoA and a shorter acyl-CoA intermediate:

Reaction:

7-Methyl-3-oxooct-6-enoyl-CoA + CoA → this compound + Acetyl-CoA

| Substrate | Enzyme | Products | Organism | Source |

|---|---|---|---|---|

| 7-Methyl-3-oxooct-6-enoyl-CoA | 3-ketoacyl-CoA thiolase | This compound, Acetyl-CoA | Pseudomonas aeruginosa |

This reaction is analogous to canonical β-oxidation but adapted for branched substrates. The thiolase cleaves the β-keto intermediate, releasing acetyl-CoA and shortening the acyl chain by two carbons.

Dehydrogenation to 3-Hydroxy-5-methylhex-4-enoyl-CoA

In the leucine/isovalerate utilization (Liu) pathway, isovaleryl-CoA dehydrogenase (LiuA) catalyzes dehydrogenation steps. While LiuA primarily acts on isovaleryl-CoA, this compound is not a substrate, highlighting substrate specificity:

| Enzyme | Substrate Tested | Activity Observed? | Organism | Source |

|---|---|---|---|---|

| LiuA (acyl-CoA dehydrogenase) | This compound | No | Pseudomonas aeruginosa |

This contrasts with related enzymes in other pathways, such as those degrading acyclic terpenes, where downstream steps may process this compound derivatives.

KEGG Pathway Involvement

This compound is cataloged in two KEGG pathways:

Key Reactions:

-

R08091 : 3-Hydroxy-5-methylhex-4-enoyl-CoA → this compound + H₂O

-

R08092 : this compound + H₂O → 3-Methylglutaconyl-CoA

Metabolic Context in Pseudomonas aeruginosa

In P. aeruginosa, this compound is linked to the catabolism of methyl-branched compounds (e.g., leucine, citronellol). Key observations include:

-

Substrate Specificity : Enzymes like LiuA exclude this compound, directing it to alternate degradation routes .

-

Thiolase Dependency : The thiolytic cleavage step is critical for shortening acyl chains during growth on terpenes .

Structural and Functional Notes

-

Key Functional Groups : α,β-unsaturated thioester bond (critical for β-oxidation reactivity) .

-

Stereochemistry : The 4-enoyl configuration influences enzyme binding and reaction directionality .

This compound’s reactivity is tightly regulated by substrate-specific enzymes in microbial pathways, emphasizing its role in energy production and carbon skeleton recycling. Further studies are needed to elucidate its interaction with dehydrogenases and isomerases in non-model organisms.

Aplicaciones Científicas De Investigación

Metabolic Engineering

5-Methylhex-4-enoyl-CoA serves as a substrate for several key enzymes involved in fatty acid metabolism. Its role in metabolic engineering is particularly noteworthy:

- Fatty Acid Elongation : It acts as an acyl donor in the elongation of fatty acids, which is essential for producing longer-chain fatty acids used in various industrial applications, including biofuels and bioplastics .

- Biosynthetic Pathways : The compound is involved in the biosynthesis of important metabolites. For example, it is a precursor for the synthesis of icumazole, a natural product with potential pharmaceutical applications .

Natural Product Biosynthesis

Research has identified this compound as a critical component in the biosynthetic pathways of various natural products:

- Myxobacterial Compounds : It participates in the biosynthesis of myxobacterial natural products, where it is transformed into other acyl-CoA derivatives through enzymatic reactions involving crotonyl-CoA carboxylase/reductases (CCRs) .

- Plant Metabolites : In plants, this compound contributes to the production of cuticular waxes, which are essential for protecting plant tissues against environmental stressors .

Agricultural Biotechnology

The application of this compound extends to agricultural biotechnology:

- Cuticular Wax Biosynthesis : Studies have shown that manipulating the pathways involving this compound can enhance cuticular wax production in crops like wheat. This enhancement improves resistance to pathogens such as Blumeria graminis, thereby increasing crop yield and resilience .

- Stress Response Mechanisms : Understanding how this compound influences stress response mechanisms can aid in developing crops that are better adapted to changing climatic conditions.

Case Study 1: Icumazole Biosynthesis

Recent research has elucidated the biosynthetic pathway of icumazole, revealing that this compound is a pivotal precursor. The study demonstrated that specific enzymes convert this compound into various intermediates necessary for icumazole production. This finding underscores its potential in drug discovery and development .

Case Study 2: Enhancing Cuticular Wax Production

In bread wheat (Triticum aestivum), silencing the gene encoding Enoyl-CoA Reductase (TaECR) led to reduced levels of cuticular wax, which was linked to decreased resistance against fungal pathogens. The study highlighted how manipulating pathways involving this compound could enhance wax production and improve plant health under pathogen pressure .

Mecanismo De Acción

The mechanism of action of 5-Methylhex-4-enoyl-CoA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets, leading to changes in their activity or function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparación Con Compuestos Similares

5-Methylhex-4-enoyl-CoA: can be compared with other similar compounds, such as:

Nucleoside analogs: These compounds share structural similarities with the aminopurinyl group and are used in antiviral and anticancer therapies.

Phosphonate esters: These compounds contain phosphonooxy groups and are used as enzyme inhibitors and in biochemical research.

Thioesters: These compounds have thioate ester linkages and are used in organic synthesis and as intermediates in various chemical reactions.

The uniqueness of This compound lies in its combination of these functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.

Propiedades

Fórmula molecular |

C28H46N7O17P3S |

|---|---|

Peso molecular |

877.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methylhex-4-enethioate |

InChI |

InChI=1S/C28H46N7O17P3S/c1-16(2)6-5-7-19(37)56-11-10-30-18(36)8-9-31-26(40)23(39)28(3,4)13-49-55(46,47)52-54(44,45)48-12-17-22(51-53(41,42)43)21(38)27(50-17)35-15-34-20-24(29)32-14-33-25(20)35/h6,14-15,17,21-23,27,38-39H,5,7-13H2,1-4H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23?,27-/m1/s1 |

Clave InChI |

BEYYLHUMFMWPLH-AXEMQUGESA-N |

SMILES isomérico |

CC(=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |

SMILES canónico |

CC(=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.